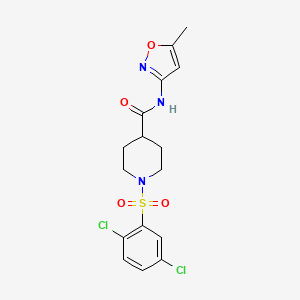![molecular formula C14H8BrCl3N2OS B5099433 3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5099433.png)
3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide: is an organic compound with the molecular formula C13H7BrCl3NO This compound is characterized by the presence of a bromine atom, three chlorine atoms, and a carbamothioyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 2,4,5-trichloroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Reaction Steps: The 3-bromobenzoyl chloride is reacted with 2,4,5-trichloroaniline in the presence of a base to form the intermediate product. This intermediate is then treated with a thiocarbamoylating agent to yield the final compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the halogen atoms.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Hydrolysis: The hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its activity against certain diseases or conditions.
Industry:
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide
Comparison:
- Chemical Structure: While similar in structure, these compounds differ in the position and number of halogen atoms, which can influence their reactivity and properties.
- Reactivity: The presence of different halogen atoms can affect the compound’s reactivity in substitution and other chemical reactions.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions with biological systems.
Properties
IUPAC Name |
3-bromo-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl3N2OS/c15-8-3-1-2-7(4-8)13(21)20-14(22)19-12-6-10(17)9(16)5-11(12)18/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADCDPUSIBAXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5099355.png)
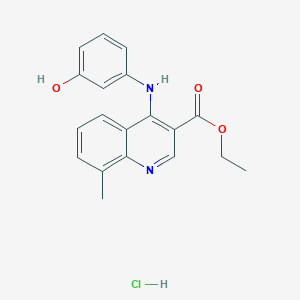
![4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-(4-CHLORO-3-ACETAMIDOPHENYL)BUTANAMIDE](/img/structure/B5099374.png)
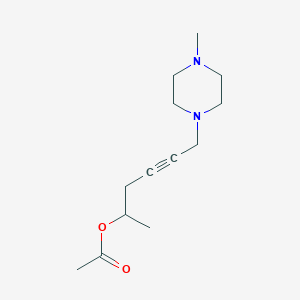
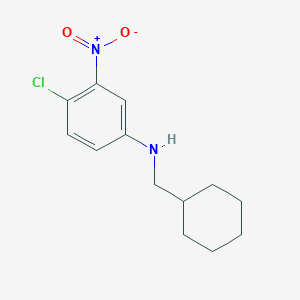
![2-(6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B5099409.png)
![2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide](/img/structure/B5099416.png)
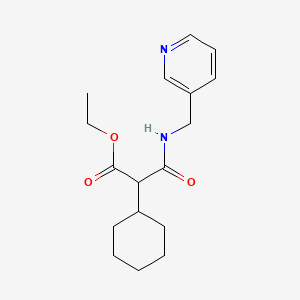
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5099440.png)
![N-(3-chloro-4-fluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5099441.png)
![[2-[(E)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B5099445.png)
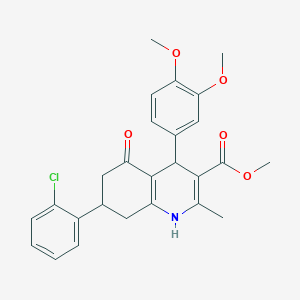
![(3S)-3-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)-2-azepanone](/img/structure/B5099456.png)
